molecular formula C12H16N2O5 B8700729 Tert-butyl (3-methoxy-2-nitrophenyl)carbamate

Tert-butyl (3-methoxy-2-nitrophenyl)carbamate

Cat. No. B8700729
M. Wt: 268.27 g/mol
InChI Key: PGZZVGJQTIVRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-methoxy-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3-methoxy-2-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-methoxy-2-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl (3-methoxy-2-nitrophenyl)carbamate

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

tert-butyl N-(3-methoxy-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-6-5-7-9(18-4)10(8)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

PGZZVGJQTIVRJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxy-2-nitrobenzoic acid (10.25 g) was suspended in toluene (200 ml), and triethylamine (8.65 ml) and diphenylphosphoryl azide (13.4 ml) were added dropwise at room temperature. The mixture was stirred at 90° C. for 1.5 hr, triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml) were added, and the mixture was further stirred at 90° C. for 2 hr. The reaction mixture was concentrated under reduced pressure, diluted, with ethyl acetate, 0.5M hydrochloric acid (200 ml) was added, and the mixture was filtered through celite. The organic layer of the filtrate was collected, washed with saturated aqueous sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, and a fraction eluted with ethyl acetate-hexane (5:95-1:1) was concentrated under reduced pressure to give the object product (10.18 g).
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
8.65 mL
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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